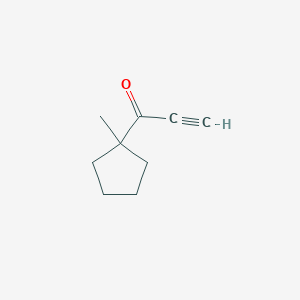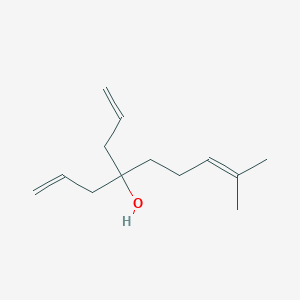
8-Methyl-4-(prop-2-EN-1-YL)nona-1,7-dien-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol is a chemical compound with a complex structure that includes multiple double bonds and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Carbon Skeleton: This step involves the construction of the carbon backbone through reactions such as aldol condensation or Michael addition.
Introduction of Double Bonds: The double bonds can be introduced using elimination reactions or through the use of specific reagents that promote the formation of alkenes.
Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions, where a precursor molecule is oxidized to form the alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted compounds.
Aplicaciones Científicas De Investigación
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an antioxidant by donating electrons to neutralize free radicals, or it may inhibit microbial growth by disrupting cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol
Uniqueness
8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group.
Propiedades
Número CAS |
89780-45-0 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
8-methyl-4-prop-2-enylnona-1,7-dien-4-ol |
InChI |
InChI=1S/C13H22O/c1-5-9-13(14,10-6-2)11-7-8-12(3)4/h5-6,8,14H,1-2,7,9-11H2,3-4H3 |
Clave InChI |
AXUZDFJTKJDAJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(CC=C)(CC=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


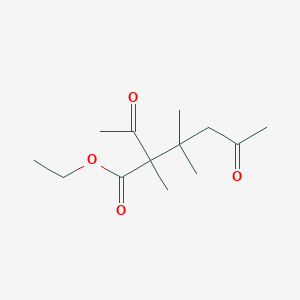
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)

![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)
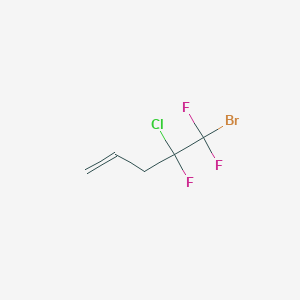
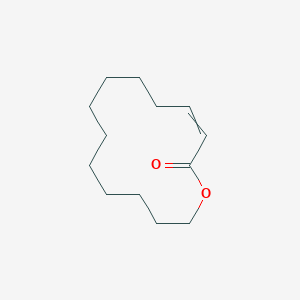
![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)
oxophosphanium](/img/structure/B14400185.png)
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)
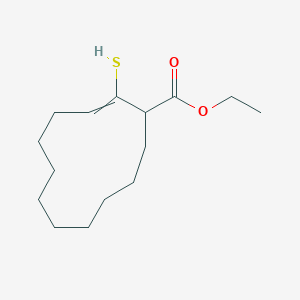
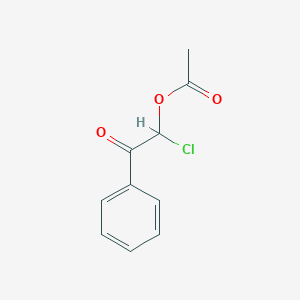
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
